REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]=[C:4]([CH:7]([O:10][CH3:11])[O:8][CH3:9])[C:5]#[N:6].[CH3:12][O-:13].[Na+]>C1(C)C=CC=CC=1.CO>[CH3:11][O:10][CH:7]([O:8][CH3:9])[CH:4]([CH:3]([O:13][CH3:12])[O:2][CH3:1])[C:5]#[N:6] |f:1.2|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
COC=C(C#N)C(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one and a half hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added 25 ml of water
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The thus dried toluene solution was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C#N)C(OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45 mmol | |
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |